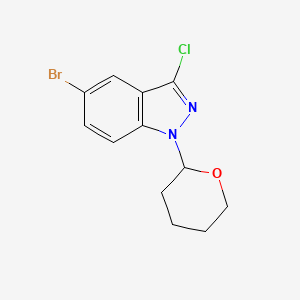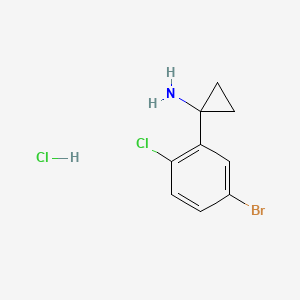
rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine: is a chiral cyclopropane derivative with a fluorine atom and a phenyl group attached to the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine typically involves the cyclopropanation of a suitable precursor. One common method is the asymmetric Michael-alkylation reaction, which uses chiral N,N’-dioxide/metal complexes as catalysts. This reaction can produce the desired cyclopropane derivative with high yields and enantioselectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions: rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropanone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atom.
科学的研究の応用
Chemistry: rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential pharmaceutical applications .
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a precursor for drug development.
Industry: In the industrial sector, the compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and phenyl group play crucial roles in its binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
類似化合物との比較
rel-(1R,2S)-2-Phenylcyclopropanamine: Similar structure but lacks the fluorine atom.
rel-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine: Contains additional fluorine atoms on the phenyl ring.
rel-(1R,2S)-Tramadol Hydrochloride: A structurally related compound with different pharmacological properties.
Uniqueness: rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H10FN |
|---|---|
分子量 |
151.18 g/mol |
IUPAC名 |
(2S)-2-fluoro-2-phenylcyclopropan-1-amine |
InChI |
InChI=1S/C9H10FN/c10-9(6-8(9)11)7-4-2-1-3-5-7/h1-5,8H,6,11H2/t8?,9-/m0/s1 |
InChIキー |
UJTQURLMCYMANH-GKAPJAKFSA-N |
異性体SMILES |
C1C([C@]1(C2=CC=CC=C2)F)N |
正規SMILES |
C1C(C1(C2=CC=CC=C2)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



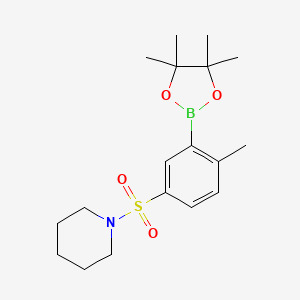
![(1R)-6,6'-Dioctyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14773058.png)
![2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B14773060.png)
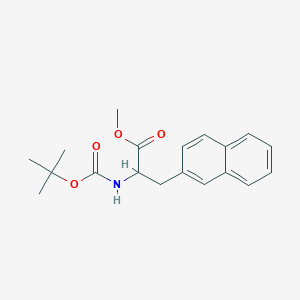


![N-[2-(diethylamino)ethyl]naphthalen-1-amine dihydrochloride](/img/structure/B14773088.png)
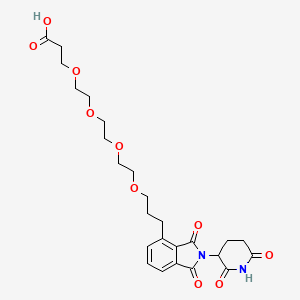
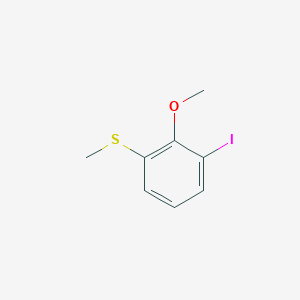
![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide](/img/structure/B14773118.png)

